Isochromophilone VI

Description

Fungal Isolates and Associated Environments

Penicillium sclerotiorum and Terrestrial Soil Environments (Brazilian Cerrado)

A significant source of Isochromophilone VI is the filamentous fungus Penicillium sclerotiorum. An isolate of this fungus, recovered from the soil of the Brazilian Cerrado, has been identified as a producer of this compound. researchgate.netscielo.brscielo.br The Brazilian Cerrado is a vast tropical savanna ecoregion in Brazil, known for its rich biodiversity. The unique environmental conditions of the Cerrado soil likely contribute to the metabolic diversity of the microorganisms residing there, including the production of specialized secondary metabolites like this compound. Research focused on identifying antibacterial and antifungal substances from fungi in this region led to the isolation of this compound, along with other metabolites such as pencolide (B12716828) and sclerotiorin (B1681566), from P. sclerotiorum. scielo.brscielo.br Another study on a P. sclerotiorum strain (LM 5679) from Amazonian soil also highlights the potential of this species to produce novel secondary metabolites. nih.gov

Endophytic Fungi: Diaporthe sp. and Penicillium meliponae

This compound has also been isolated from endophytic fungi, which live within the tissues of plants without causing any apparent disease. An endophytic fungus identified as Diaporthe sp. was found to produce this compound. nih.gov This discovery was the first to report the isolation of azaphilones from the genus Diaporthe. nih.gov Endophytic fungi are recognized as a prolific source of bioactive natural products, and their symbiotic relationship with host plants can influence their metabolic pathways. frontiersin.orgmdpi.com

Similarly, Penicillium meliponae, a rare endophytic fungus isolated from the Amazonian plant Duguetia sthelechantha, has been shown to produce this compound. scielo.brembrapa.brnih.gov This species is a known pigment producer, and studies on its chemical profile have identified a range of sclerotiorin-like metabolites, including this compound. scielo.brnih.gov

Marine-Derived Fungi: Penicillium mallochii

The marine environment is another rich source of fungi that produce unique secondary metabolites. Penicillium mallochii, a fungus isolated from the gut of the tea plant pest Ectropis oblique, has been identified as a producer of this compound. mdpi.comnih.gov Further investigation of a marine-derived strain of P. mallochii (ACD-5) from a sea cucumber also led to the isolation of chlorinated azaphilone alkaloids, including this compound. nih.gov Marine fungi, including those associated with other marine organisms, are adapted to unique environmental conditions, which can drive the production of novel and bioactive compounds. mdpi.comnih.govmdpi.com

Other Penicillium Species (P. multicolor, P. hirayamae, Penicillium sp. FO-3216)

This compound was first isolated from Penicillium sp. FO-3216. nih.govkitasato-u.ac.jp Later, it was also identified as a metabolite of Penicillium multicolor FO-3216. nih.govnpatlas.org More recently, the fungus Penicillium hirayamae, a known producer of azaphilones, was investigated and found to produce this compound along with other related compounds. ifremer.frifremer.frresearchgate.net

Table 1: Fungal Sources and Environments of this compound

| Fungal Species | Environment/Source | Reference(s) |

| Penicillium sclerotiorum | Terrestrial Soil (Brazilian Cerrado) | researchgate.netscielo.brscielo.br |

| Diaporthe sp. | Endophytic | nih.gov |

| Penicillium meliponae | Endophytic (from Duguetia sthelechantha) | scielo.brembrapa.brnih.gov |

| Penicillium mallochii | Marine-Derived (from gut of Ectropis oblique and sea cucumber) | mdpi.comnih.govnih.gov |

| Penicillium sp. FO-3216 | Not specified | nih.govkitasato-u.ac.jp |

| Penicillium multicolor FO-3216 | Not specified | nih.govnpatlas.org |

| Penicillium hirayamae | Not specified | ifremer.frifremer.frresearchgate.net |

Isolation Methodologies from Fungal Cultures

Fermentation and Extraction Protocols

The isolation of this compound from fungal cultures typically involves a multi-step process that begins with fermentation, followed by extraction and chromatographic purification.

The general workflow for isolating this compound is as follows:

Fermentation: The producing fungal strain is cultivated in a suitable liquid or solid medium. For example, P. sclerotiorum from the Brazilian Cerrado was cultured in a liquid medium rich in glucose for fifteen days. scielo.brscielo.br P. hirayamae was grown on a solid medium containing sucrose, yeast extract, and peptone. mdpi.com The choice of fermentation medium and culture conditions (e.g., temperature, agitation) can significantly influence the production of secondary metabolites. embrapa.br

Extraction: After the fermentation period, the fungal biomass (mycelium) and the culture broth are separated, typically by filtration. The secondary metabolites are then extracted from both the mycelium and the broth using an organic solvent, most commonly ethyl acetate (B1210297). scielo.brmdpi.com The resulting organic layers are combined and concentrated under reduced pressure to yield a crude extract. scielo.brmdpi.com

Chromatographic Separation: The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate the target compound, this compound. This often involves an initial fractionation using column chromatography with a silica (B1680970) gel stationary phase and a gradient of solvents with increasing polarity (e.g., mixtures of hexane (B92381) and ethyl acetate). scielo.br Fractions containing the desired compound are identified and pooled. Further purification is often necessary and can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC). mdpi.com

For instance, in the isolation from P. sclerotiorum, the crude ethyl acetate extract was fractionated on a silica gel column. scielo.br Fractions eluted with a 1:1 mixture of hexane and ethyl acetate were combined and re-chromatographed, yielding this compound as a red solid. scielo.br

Table 2: General Isolation Protocol for this compound

| Step | Procedure | Details | Reference(s) |

| 1. Fermentation | Cultivation of the fungal strain | Liquid or solid medium, specific nutrients (e.g., glucose, sucrose), and incubation period (e.g., 10-15 days). | scielo.brscielo.brmdpi.com |

| 2. Extraction | Separation and extraction of metabolites | Filtration to separate mycelium and broth. Extraction of both with an organic solvent like ethyl acetate. | scielo.brmdpi.com |

| 3. Concentration | Removal of solvent | Evaporation of the organic solvent under vacuum to obtain a crude extract. | scielo.br |

| 4. Purification | Chromatographic separation | Initial fractionation by silica gel column chromatography with a solvent gradient. Further purification by preparative HPLC if needed. | scielo.brmdpi.com |

Structure

3D Structure

Properties

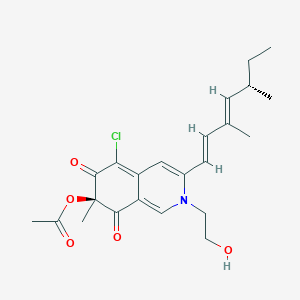

IUPAC Name |

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-2-(2-hydroxyethyl)-7-methyl-6,8-dioxoisoquinolin-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClNO5/c1-6-14(2)11-15(3)7-8-17-12-18-19(13-25(17)9-10-26)21(28)23(5,30-16(4)27)22(29)20(18)24/h7-8,11-14,26H,6,9-10H2,1-5H3/b8-7+,15-11+/t14-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLIAKJHIRHCFA-XIIQHIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CCO)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CN1CCO)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347091 | |

| Record name | Isochromophilone VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167173-91-3 | |

| Record name | Isochromophilone VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167173913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochromophilone VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 167173-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Mycological Sources of Isochromophilone Vi

Isolation Methodologies from Fungal Cultures

Chromatographic Purification Techniques (e.g., Silica (B1680970) Gel Column Chromatography, Semi-preparative HPLC)

The isolation and purification of Isochromophilone VI from fungal cultures rely on multi-step chromatographic techniques. These methods separate the target compound from a complex mixture of other secondary metabolites based on differences in their physicochemical properties such as polarity, size, and affinity for the stationary phase. The most common approach involves initial fractionation by silica gel column chromatography followed by finer purification using semi-preparative High-Performance Liquid Chromatography (HPLC). mdpi.comifremer.fr

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the initial purification of this compound from crude fungal extracts. journalagent.com This method separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a series of solvents (mobile phase) of increasing polarity is passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer on the polar silica gel stationary phase.

In a typical procedure for isolating this compound from Penicillium sclerotiorum, the crude ethyl acetate (B1210297) extract is first subjected to silica gel column chromatography. scielo.brscielo.br The column is eluted with a gradient of solvents, such as mixtures of hexane (B92381) and ethyl acetate of increasing polarity, to yield multiple fractions. scielo.brscielo.br These fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the desired compound are then combined and often re-chromatographed on another silica gel column to achieve a higher degree of purity. scielo.brscielo.br For example, fractions eluted with a 1:1 mixture of hexane and ethyl acetate yielded a red solid identified as this compound. scielo.brscielo.br

| Research Example | Fungal Source | Initial Extraction | Column Details | Elution Solvents (Mobile Phase) | Outcome |

| Lucas et al. (2007) | Penicillium sclerotiorum | Ethyl acetate extract of liquid culture | Silica gel column (6.0 x 25.0 cm) | Gradient of hexane, ethyl acetate, and methanol (B129727) | 51 fractions were obtained. |

| Lucas et al. (2007) | Penicillium sclerotiorum | Combined fractions from first column | Silica gel column (2.0 x 5.5 cm) | Gradient of hexane and ethyl acetate; this compound eluted with hexane:ethyl acetate (1:1) | Isolation of 32.9 mg of this compound. scielo.brscielo.br |

| Zang et al. (2015) | Diaporthe sp. | 95% EtOH extract of dried samples | Silica gel column (10 x 120 cm; 200-300 mesh) | Gradient of CH2Cl2/MeOH | Crude extract separated into six primary fractions. kib.ac.cn |

Semi-preparative HPLC

Following initial separation by silica gel chromatography, semi-preparative HPLC is frequently employed as a final "polishing" step to obtain highly pure this compound. polypeptide.com Semi-preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and can handle higher sample loads (milligram to low-gram quantities) to isolate, rather than just identify, components of a mixture. researchgate.net

Reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. In the purification of azaphilones from Penicillium hirayamae, a subfraction obtained from silica gel chromatography was subjected to preparative HPLC on a C18 column. ifremer.fr A gradient system of water (containing 0.1% formic acid) and acetonitrile was used as the mobile phase. ifremer.fr This process successfully separated this compound from other closely related compounds, yielding 2 mg of the pure substance. ifremer.fr Similarly, the purification of related compounds from Penicillium sp. GDGJ-N37 involved semi-preparative HPLC with a methanol-water mobile phase to yield the final pure products. mdpi.com

| Research Example | Fungal Source | Preceding Purification Step | HPLC System | Mobile Phase | Outcome |

| Pavesi et al. (2023) | Penicillium hirayamae | Fractionation over a silica gel column | Preparative HPLC with a PrepHT XDB-C18 column (21.2 × 150 mm, 5 µm) | Gradient: water + 0.1% formic acid (A) and acetonitrile (B) | Isolation of 2 mg of pure this compound. ifremer.fr |

| Liu et al. (2022) | Penicillium sp. GDGJ-N37 | ODS and Sephadex LH-20 chromatography | Semi-preparative HPLC | Methanol-H2O (various ratios, e.g., 62:38) | Isolation of various pure azaphilone compounds. mdpi.com |

Elucidation of the Chemical Structure and Stereochemistry of Isochromophilone Vi

Advanced Spectroscopic Characterization Techniques

The determination of the molecular structure of Isochromophilone VI relies heavily on a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide detailed information about the compound's elemental composition, molecular weight, and the connectivity of its atoms.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the precise molecular formula of a compound. libretexts.orgsavemyexams.com For this compound, HRESIMS data have been crucial in establishing its elemental composition.

Initial HRESIMS analysis of this compound yielded a molecular formula of C₂₃H₂₈ClNO₅. scispace.com This was determined by observing the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 434.1733, which is consistent with the calculated value of 434.1734 for C₂₃H₂₉NO₅³⁵Cl. publish.csiro.au The presence of a chlorine atom is further confirmed by the characteristic isotopic pattern, showing a peak for [M+H+2]⁺ with an intensity ratio of approximately 3:1 relative to the [M+H]⁺ peak. frontiersin.org

Table 1: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|

This table summarizes the high-resolution mass spectrometry data used to determine the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in piecing together the structure of this compound. mdpi.comnih.gov

1D NMR spectra, including ¹H NMR and ¹³C NMR, reveal the different types of protons and carbons present in the molecule and their chemical environments. publish.csiro.au For example, the ¹H NMR spectrum of this compound shows characteristic signals for olefinic protons, protons attached to the isoquinoline (B145761) core, and methyl groups. publish.csiro.auusf.edu The ¹³C NMR spectrum complements this by showing signals for carbonyl carbons, olefinic carbons, and other carbons within the molecular structure. publish.csiro.au

Table 2: Selected ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

|---|---|---|

| 1 | 142.3 | 7.91, s |

| 4 | 111.9 | 7.05, s |

| 6 | 184.2 | - |

| 8 | 193.9 | - |

| 9 | 114.9 | 6.27, d (15.3) |

| 10 | 145.5 | 6.94, d (15.3) |

| 1'-Ha | 55.7 | 4.05, ddd (14.4, 4.8, 4.8) |

| 1'-Hb | 55.7 | 4.02, ddd (14.4, 4.8, 4.8) |

| 2'-Ha | 60.7 | 3.92, ddd (12.9, 4.8, 4.8) |

This table presents key 1D NMR chemical shifts for this compound, providing insight into its chemical structure. Data sourced from publish.csiro.au.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Structural Classification within Azaphilone Subclasses

Azaphilones are a diverse group of fungal metabolites characterized by a highly oxygenated pyrano-quinone bicyclic core. rsc.orgresearchgate.net this compound fits within this classification, possessing the characteristic structural features of this family.

The core structure of this compound is an isoquinoline-6,8-dione skeleton. nih.govcore.ac.uk This is a variation of the typical isochromene core found in many azaphilones, where the oxygen atom in the pyran ring is replaced by a nitrogen atom. researchgate.net The presence of this nitrogen-containing core is a key feature of this compound. researchgate.net The elucidation of this core was achieved through detailed analysis of HMBC correlations, which showed connections between key protons and carbons of the isoquinoline ring system. nih.gov

A distinguishing feature of this compound is the presence of both a chlorine atom and a nitrogen-containing moiety. researchgate.net The chlorine atom is attached to the C-5 position of the isoquinoline core, a fact confirmed by both HRESIMS and NMR data. scispace.compublish.csiro.au Chlorinated azaphilones are not uncommon and have been isolated from various fungal sources. encyclopedia.pubmdpi.comresearchgate.net

The nitrogen atom is incorporated into the core structure, forming an isoquinoline system. nih.gov Furthermore, a hydroxyethyl (B10761427) side chain is attached to this nitrogen atom. nih.govcore.ac.uk The presence of this nitrogen-containing side chain makes this compound the first naturally occurring nitrogen-containing derivative of an azaphilone to be discovered. researchgate.netresearchgate.net

Biosynthetic Pathways of Isochromophilone Vi

Polyketide Synthase (PKS) Involvement in Azaphilone Biosynthesis

Azaphilones are a class of fungal secondary metabolites characterized by a highly oxygenated pyrano-quinone bicyclic core. uniprot.org Their biosynthesis is initiated by polyketide synthases (PKSs), which are large, multifunctional enzymes that construct polyketide chains through repeated decarboxylative condensations of small carboxylic acid units. nih.govkoreascience.krfigshare.com

Specifically, the formation of the azaphilone scaffold typically involves the convergent action of two distinct types of iterative PKSs: a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net The HR-PKS is responsible for synthesizing a reduced polyketide chain, often a fatty acid-like molecule, while the NR-PKS produces an aromatic polyketide intermediate, typically an acyl benzaldehyde. acs.org These two products then combine to form the characteristic azaphilone core structure. acs.org This dual-PKS system is a common strategy in fungi for generating structural diversity in polyketides. figshare.comacs.org In many characterized azaphilone pathways, the collaboration between an HR-PKS and an NR-PKS leads to a common orcinaldehyde intermediate, which is then further modified by enzymes like monooxygenases to create the bicyclic pyranoquinone nucleus. researchgate.netresearchgate.netresearchgate.net

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for producing a specific secondary metabolite are typically organized together in the fungal genome in what is known as a biosynthetic gene cluster (BGC). nih.gov The identification and characterization of these clusters are crucial for understanding the biosynthetic pathway of compounds like Isochromophilone VI.

In the fungus Penicillium meliponae, a BGC responsible for the production of sclerotiorin-like azaphilones, including this compound, has been identified and designated as the 'scl' cluster. researchgate.netnih.govresearchgate.net This discovery was made through genome mining of an endophytic strain, P. meliponae MMSRG-058, which was found to produce a variety of these metabolites. researchgate.netnih.gov The complete 'scl' cluster has been sequenced and is cataloged in databases like MIBiG under accession number BGC0002867. secondarymetabolites.org The cluster contains all the necessary genes for the synthesis and modification of the azaphilone core and its side chains. nih.govsecondarymetabolites.org

Within the scl cluster, two key PKS genes, sclA and sclI, play central roles. researchgate.netnih.govresearchgate.net sclA encodes the highly reducing PKS (HR-PKS), while sclI encodes the non-reducing PKS (NR-PKS). researchgate.netnih.govresearchgate.net

Gene knockout experiments have provided definitive evidence for their functions. researchgate.netnih.govresearchgate.net The targeted deletion of either sclA or sclI in P. meliponae resulted in the complete cessation of production for all sclerotiorin-like metabolites, including this compound. researchgate.netnih.govresearchgate.net This finding confirms that both PKS enzymes are essential for the biosynthesis of the azaphilone scaffold. The mutants also exhibited a loss of the characteristic orange mycelial pigmentation associated with these compounds. researchgate.netnih.govresearchgate.net The coordinated action of the SclA and SclI proteins is therefore the foundational step in the biosynthetic pathway. researchgate.netresearchgate.net

| Gene | Encoded Enzyme Type | Function in Biosynthesis | Effect of Knockout |

| sclA | Highly Reducing PKS (HR-PKS) | Synthesizes the reduced polyketide side chain. researchgate.netnih.govresearchgate.net | Abolished production of this compound and related metabolites. researchgate.netnih.govresearchgate.net |

| sclI | Non-Reducing PKS (NR-PKS) | Synthesizes the aromatic polyketide core. researchgate.netnih.govresearchgate.net | Abolished production of this compound and related metabolites. researchgate.netnih.govresearchgate.net |

The scl Cluster in Penicillium meliponae

Proposed Biosynthetic Cascade and Intermediate Metabolites (e.g., 7-deacetylthis compound)

Based on the characterization of the scl gene cluster and the isolation of various related metabolites, a biosynthetic pathway has been proposed. nih.gov The pathway involves a cascade of reactions starting from the initial polyketide chains. The knockout of the sclA and sclI genes led to the termination of the biosynthesis of several sclerotiorin-like metabolites, including geumsanol B, chlorogeumsanol B, ochrephilone, isorotiorin, sclerotiorin (B1681566), and this compound. researchgate.netnih.govresearchgate.net

A key intermediate in this proposed pathway is 7-deacetylthis compound. researchgate.netnih.govresearchgate.net This compound was identified as a metabolite produced by P. sclerotiorum and its structure was confirmed through ESI-HRMS and NMR experiments. nih.gov Its molecular formula is C₂₁H₂₇ClNO₄. nih.gov The presence of this compound suggests it is a direct precursor to this compound, which would be formed by a subsequent acetylation step. The detection of 7-deacetylthis compound in cultures where this compound is also present strongly supports its role as an intermediate metabolite in the biosynthetic cascade. researchgate.netresearchgate.netsecondarymetabolites.orgnih.gov

| Metabolite | Molecular Formula | Role in Pathway |

| 7-deacetylthis compound | C₂₂H₂₈ClNO₄ secondarymetabolites.org | Proposed direct precursor to this compound. researchgate.netnih.govresearchgate.netnih.gov |

| This compound | C₂₃H₂₈ClNO₅ secondarymetabolites.org | Final product of the pathway, formed via acetylation of its precursor. scielo.br |

Enzymatic Steps and Post-Polyketide Modifications (e.g., Chlorination)

Following the initial construction of the polyketide scaffold by SclA and SclI, a series of post-polyketide modifications are required to generate the final structure of this compound. These tailoring reactions, which include oxidation, cyclization, and halogenation, are carried out by other enzymes encoded within the scl cluster.

A critical modification in the biosynthesis of this compound and related compounds like sclerotiorin is chlorination. nih.gov This step is typically catalyzed by a flavin-dependent halogenase enzyme. nih.gov In the biosynthesis of other chlorinated azaphilones, such as chaetoviridins, a FAD-dependent halogenase has been confirmed to be responsible for the addition of the chlorine atom. nih.gov The scl cluster in P. meliponae and similar clusters in other fungi like P. sclerotiorum contain a gene predicted to encode such a halogenase, which is responsible for incorporating the chlorine atom onto the azaphilone core. nih.govebi.ac.uk Other key enzymatic steps include the action of FAD-dependent monooxygenases, which are essential for the cyclization of the pyran ring that forms the characteristic bicyclic core of azaphilones. researchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies for Isochromophilone Vi and Analogues

Total Synthesis Approaches to the Azaphilone Skeleton

The synthesis of the azaphilone core, a highly oxygenated pyrano-quinone bicyclic system with a characteristic quaternary carbon center, has been a central challenge. nih.govfrontiersin.org A predominant and biomimetic strategy involves the oxidative dearomatization of phenolic precursors. nih.govrsc.org This approach mimics the proposed biosynthetic pathways of these fungal metabolites and allows for the late-stage construction of the complex core, leveraging well-established aromatic chemistry to install various substituents prior to the key cyclization step. nih.govresearchgate.net

Common strategies for the total synthesis of the azaphilone skeleton include:

Oxidative Dearomatization of Phenolic Precursors: This is one of the most common methods, often employing hypervalent iodine reagents or lead tetraacetate (Pb(OAc)₄) to induce the dearomatization and subsequent cyclization of highly substituted resorcinol (B1680541) or o-alkynylbenzaldehyde intermediates. nih.gov

Enantioselective Synthesis: To control the stereochemistry at the C7 quaternary center, asymmetric methods have been developed. A notable example is the use of copper-oxo-(-)-sparteine complexes, which facilitate enantioselective oxidative dearomatization, leading to the synthesis of specific enantiomers of azaphilone natural products. nih.govthieme-connect.com

Chemoenzymatic and Biocatalytic Methods: Leveraging enzymes from natural product biosynthetic pathways offers a powerful and highly selective approach. Biocatalysts, such as the flavin-dependent monooxygenases (FDMOs) AzaH and AfoD, have been used for the enantiodivergent oxidative dearomatization of common intermediates, providing access to either enantiomeric series of the azaphilone core. nih.govnih.gov One-pot sequences using multiple enzymes have also been developed to construct tricyclic azaphilone scaffolds directly from simple resorcinol precursors. researchgate.netchemicke-listy.cz

Diels-Alder Cycloadditions: For more complex, polycyclic azaphilones, strategies involving an oxidative dearomatization followed by an intramolecular Diels-Alder (IMDA) reaction have proven highly effective. rsc.orgnih.gov This cascade approach can rapidly build molecular complexity, forming intricate cage-like structures in a single, efficient step. rsc.orgnih.gov

Benzopyrylium Salt Chemistry: An alternative route involves the oxidation of a benzopyrylium salt, which can be prepared and then cyclized to form the azaphilone core. Current time information in Bangalore, IN.

These methodologies provide a versatile toolbox for chemists to access the fundamental azaphilone scaffold, setting the stage for the synthesis of specific natural products like Isochromophilone VI and their analogues.

Synthetic Methodologies for this compound Core Structure

While a specific total synthesis of this compound has not been explicitly detailed in the peer-reviewed literature, a plausible synthetic route can be constructed based on the established principles for azaphilone synthesis. The core structure of this compound, being a typical azaphilone, would likely be assembled via a biomimetic oxidative dearomatization strategy.

A generalized approach would begin with a suitably substituted phenolic precursor, which already contains the necessary carbon framework for the side chains or functional groups that can be elaborated later. The key step would be the oxidative cyclization to form the pyrano-quinone bicyclic core. Chemoenzymatic methods, employing enzymes like AzaH, have been shown to be particularly effective in creating the chiral quaternary center with high enantioselectivity, a crucial feature of these molecules. nih.gov Following the formation of the core, subsequent steps would involve the installation and modification of the specific side chains that characterize this compound, such as the C3 heptadienyl chain and the C8 hydroxyethyl (B10761427) moiety. acs.org

Derivatization Studies and Analog Generation

The generation of analogues from natural or synthetic azaphilones is a key strategy for exploring structure-activity relationships and developing new bioactive compounds. The this compound scaffold, with its multiple functional groups, offers several handles for chemical modification.

The side chains and peripheral functional groups of the azaphilone core are common targets for derivatization. Studies on related azaphilones, such as sclerotiorin (B1681566), demonstrate the feasibility of these modifications. For instance, the acyl side chain can be altered using standard organic reactions.

| Reaction Type | Reagents & Conditions | Purpose | Reference |

| Wittig Reaction | Phosphonium ylides | To extend or modify the carbon chain at the C3 position. | frontiersin.orgCurrent time information in Bangalore, IN. |

| Aldol (B89426) Condensation | Aldehydes/ketones, base | To introduce new carbon-carbon bonds and functional groups on the side chain. | frontiersin.orgCurrent time information in Bangalore, IN. |

| Acylation | Acid chlorides, DMAP | To esterify hydroxyl groups, such as the one at C7. | Current time information in Bangalore, IN. |

These reactions allow for the systematic variation of the side chain length, branching, and functionality, enabling the synthesis of a library of isochromophilone analogues for biological screening. Current time information in Bangalore, IN. For example, the hydroxyethyl group at C8 of this compound could be oxidized or replaced to probe its importance for biological activity. acs.org

A hallmark chemical feature of azaphilones is the reactivity of the pyranone oxygen. nih.gov This oxygen atom can be exchanged for a nitrogen atom from a primary amine, leading to the formation of brightly colored, nitrogen-containing derivatives known as vinylogous γ-pyridones or azaphilone alkaloids. nih.govfrontiersin.orgchemicke-listy.cz This reaction is not just a synthetic curiosity but is also relevant to the mechanism of action of some azaphilones, as they can react with primary amine groups in biomolecules like amino acids and proteins. chemicke-listy.cznih.gov

The transformation proceeds readily, often under mild conditions, by treating the azaphilone with a primary amine (R-NH₂). thieme-connect.comresearchgate.net The reaction involves a sequential ring-opening of the pyranone followed by a ring-closing condensation that expels a molecule of water. researchgate.netresearchgate.net

This derivatization has been exploited to:

Create Novel Alkaloids: The reaction of an azaphilone with ammonia (B1221849) (NH₃) or other primary amines generates the corresponding pyridone core, fundamentally changing the compound class. acs.orgchemistryviews.org

Generate Stable Bioconjugates: The stability of the resulting vinylogous γ-pyridone has been harnessed to develop azaphilone-based reagents for labeling peptides and proteins specifically at primary amine sites. thieme-connect.comresearchgate.net

Modulate Biological Activity: The introduction of nitrogen and various N-substituents can significantly alter the pharmacological profile of the parent azaphilone. researchgate.netmdpi.com

This facile conversion of the isochroman (B46142) core of this compound into a nitrogenated isoquinoline-like core represents a powerful strategy for generating structural diversity and novel bioactive agents. frontiersin.orgacs.org

Biological Activities and Mechanistic Studies of Isochromophilone Vi

Antimicrobial Activities

Isochromophilone VI has demonstrated activity against various microorganisms. scielo.brscielo.brresearchgate.net

Antibacterial Spectrum and Efficacy

In disc diffusion assays, this compound has shown inhibitory activity specifically against the Gram-positive bacterium Staphylococcus aureus. scielo.brresearchgate.net However, in the same assays, it did not show inhibition zones against Streptomyces pyogenes, the Gram-negative bacteria Salmonella typhimurium and Escherichia coli. scielo.brscielo.br

Further studies investigating the minimum inhibitory concentration (MIC) have provided more detailed insights into its efficacy. The MIC values suggest a more effective activity of this compound against S. pyogenes and S. typhimurium than some other tested compounds. scielo.br

Table 1: Antibacterial Activity of this compound

| Bacterium | Test Method | Result |

|---|---|---|

| Staphylococcus aureus | Disc Diffusion | Inhibition zone observed scielo.brresearchgate.net |

| Streptomyces pyogenes | Disc Diffusion | No inhibition zone observed scielo.brscielo.br |

| Salmonella typhimurium | Disc Diffusion | No inhibition zone observed scielo.brscielo.br |

Antifungal Spectrum and Efficacy

This compound has been evaluated for its activity against the yeast Candida albicans. scielo.brscielo.br Disc diffusion tests showed no inhibition zone against this fungus. scielo.brscielo.br However, other studies have reported fungicidal activity against C. albicans. scielo.br

Table 2: Antifungal Activity of this compound

| Fungus | Test Method | Result |

|---|---|---|

| Candida albicans | Disc Diffusion | No inhibition zone observed scielo.brscielo.br |

Mode of Antimicrobial Action

Studies on the mode of action have indicated that this compound possesses bacteriostatic activity against the Gram-positive and Gram-negative bacteria tested. scielo.br This suggests that it inhibits bacterial growth rather than killing the bacteria outright. In contrast, its activity against Candida albicans has been described as fungicidal, meaning it is capable of killing the fungal cells. scielo.br

Enzyme Inhibition Activities

Beyond its antimicrobial properties, this compound has been identified as an inhibitor of key enzymes involved in cholesterol metabolism.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

This compound was isolated as an inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT) from the culture broth of Penicillium multicolor FO-3216. nih.govkitasato-u.ac.jp ACAT is an enzyme responsible for the esterification of cholesterol. In an enzyme assay using rat liver microsomes, the IC50 value for this compound's inhibition of ACAT activity was determined to be 120 microM. nih.gov

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Research has also pointed to this compound as an inhibitor of Cholesteryl Ester Transfer Protein (CETP). scielo.br CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins in the blood. The inhibition of CETP is a potential therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels.

Other Bioactivities of Related Isochromophilones or Azaphilones in in vitro Models (e.g., gp120-CD4 Binding Inhibition, Cytotoxicity)

Beyond the specific bioactivities of this compound, the broader class of isochromophilones and azaphilones, isolated from various fungal sources, demonstrates a wide array of biological effects in in vitro settings. These activities include the inhibition of viral entry mechanisms and cytotoxic effects against various cancer cell lines.

Inhibition of gp120-CD4 Binding

A significant area of investigation for azaphilones has been their potential to inhibit the binding of the HIV envelope protein gp120 to the CD4 receptor on host cells, a critical step in the viral entry process.

Several isochromophilones isolated from Penicillium multicolor have been identified as inhibitors of this interaction. nih.gov Isochromophilones I and II were the first novel inhibitors from a microbial source reported to block gp120-CD4 binding, exhibiting strong activity with IC50 values of 6.6 µM and 3.9 µM, respectively. nih.govresearchgate.net In contrast, other related compounds produced by the same fungus, such as sclerotiorin (B1681566), ochrephilone, and rubrorotiorin, did not show significant inhibitory activity. nih.gov Further studies on compounds from Penicillium sp. FO-3216 revealed that Isochromophilone III and this compound had weaker inhibitory effects on gp120-CD4 binding compared to Isochromophilones I and II. alliedacademies.org

Structure-activity relationship studies involving nineteen azaphilone-related compounds have provided insights into the chemical features necessary for this inhibitory function. nih.gov These studies indicate that a halogen atom at the C-5 position, a proton at C-8, and a diene structure in the C-3 side chain of the 6-oxoisochromane ring are important for potent inhibition. nih.gov This is exemplified by 5-bromoochrephilone, which was found to be the most potent inhibitor among the tested compounds, with an IC50 value of 2.5 µM. nih.gov

Table 1: Inhibitory Activities of Various Azaphilones against gp120-CD4 Binding

Cytotoxicity in in vitro Models

Numerous studies have documented the cytotoxic properties of azaphilone derivatives against a variety of human cancer cell lines. These findings highlight the potential of this class of compounds as a source for novel anticancer agents.

Six highly oxygenated chloroazaphilone derivatives, designated Isochromophilones A–F, were isolated from the mangrove-derived fungus Diaporthe sp. SCSIO 41011. researchgate.net Among the known analogues isolated alongside them, compound 8 (structure not specified in source) demonstrated notable cytotoxic activity against three renal carcinoma cell lines: ACHN, OS-RC-2, and 786-O, with IC50 values ranging from 3.0 to 4.4 μM. researchgate.netresearchgate.net Isochromophilone D showed activity against the 786-O cell line with an IC50 of 8.9 μM and was found to induce apoptosis in these cells in a dose- and time-dependent manner. researchgate.netresearchgate.netjmb.or.kr

Other azaphilones have also shown promise. Penidioxolane C displayed moderate inhibitory activity against a panel of human cancer cell lines, including human myeloid leukemia (K562), human liver cancer (BEL-7402), human gastric cancer (SGC-7901), human non-small cell lung cancer (A549), and human cervical cancer (HeLa) cells. researchgate.netresearchgate.net Additionally, Sclerotiorin and Isochromophilone IV have been identified as inhibitors of the Grb2-Shc protein interaction, a key component in the oncogenic Ras signaling pathway, suggesting a specific mechanism for their antitumor activity. researchgate.netresearchgate.net From the fungus Bartalinia robillardoides, Isochromophilone XI was found to possess antibacterial activity and showed activity against two tumor cell lines, though specific IC50 values were not detailed. mdpi.comnih.gov

Table 2: Cytotoxic Activities of Selected Azaphilones against Various Cancer Cell Lines

Analytical Methodologies for Research and Characterization of Isochromophilone Vi

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation and purification of isochromophilone VI from fungal extracts. ifremer.frkib.ac.cn Both high-performance liquid chromatography and thin-layer chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of this compound. researchgate.netresearchgate.netscielo.br Researchers have successfully used preparative HPLC to isolate this compound from crude fungal extracts. ifremer.fr For instance, a preparative HPLC method employing a gradient of water and acetonitrile (B52724), both containing formic acid, has been effective in yielding pure this compound. ifremer.fr

Analytical HPLC, often coupled with a photodiode array (PDA) detector, is used to assess the purity of the isolated compound. humanjournals.com The retention time and the UV-Vis absorption spectrum obtained from the PDA detector are characteristic features that aid in the identification of this compound. The UV spectrum of this compound in methanol (B129727) typically shows absorption maxima around 231 nm, 372 nm, and 475 nm. publish.csiro.au

A common setup for HPLC analysis involves a reversed-phase C18 column. humanjournals.comeurachem.org The mobile phase composition is varied to achieve optimal separation. One reported method utilizes a gradient system of water (containing 0.1% formic acid) and acetonitrile (containing 0.08% formic acid). ifremer.fr The purity of this compound can be assessed by methods such as LC/MS-ELSD (Liquid Chromatography/Mass Spectrometry with Evaporative Light Scattering Detection), with purities of ≥90% being reported.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase C18 | humanjournals.comeurachem.org |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.08% formic acid) | ifremer.fr |

| Detection | Photodiode Array (PDA) | humanjournals.com |

| UV Absorption Maxima (in MeOH) | 231 nm, 372 nm, 475 nm | publish.csiro.au |

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of purification and for preliminary identification of this compound in fungal extracts. nih.govnih.gov It is often used to analyze fractions obtained from column chromatography. researchgate.net

For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase. publish.csiro.au A common mobile phase system is a mixture of dichloromethane (B109758) and methanol, for example, in a 95:5 (v/v) ratio. publish.csiro.au In this system, this compound has a reported Rf value of 0.24. publish.csiro.au After development, the spots on the TLC plate can be visualized under UV light at 254 nm and 365 nm. nih.gov Staining with reagents like Dragendorff's reagent can also be used to detect alkaloids, including this compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the characterization of this compound. nih.govnih.govscielo.br These techniques provide crucial information about the compound's molecular weight and its fragmentation pattern, which aids in its identification and structural elucidation. nih.govresearchgate.net

High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly used to determine the precise molecular formula of this compound. kib.ac.cnnih.gov The compound typically shows a protonated molecule [M+H]+ in the positive ion mode. publish.csiro.au For this compound, which contains one chlorine atom, the characteristic isotopic pattern of chlorine (with isotopes ³⁵Cl and ³⁷Cl) is observed in the mass spectrum. publish.csiro.au The calculated molecular formula for the protonated molecule with ³⁵Cl is C₂₃H₂₉ClNO₅⁺. publish.csiro.au

LC-MS/MS analysis provides valuable structural information through the fragmentation of the parent ion. ifremer.frnih.gov In these experiments, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern is like a fingerprint for the molecule. For instance, in the positive ion electrospray ionization mass spectrum, fragment ions corresponding to the loss of specific chemical moieties from the molecule, such as C₂H₂O and C₄H₇O₂, have been observed for this compound. publish.csiro.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. ifremer.frpublish.csiro.aunih.govscispace.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to determine the connectivity of all atoms in the molecule. ifremer.frkib.ac.cnnih.gov

The ¹H NMR spectrum provides information about the different types of protons and their chemical environment. publish.csiro.au The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. publish.csiro.au Detailed analysis of the chemical shifts, coupling constants, and signal multiplicities in these spectra allows for the assignment of specific protons and carbons to their positions within the molecular structure. publish.csiro.au

The NMR data for this compound is typically acquired in deuterated chloroform (B151607) (CDCl₃). publish.csiro.au The detailed assignment of the ¹H and ¹³C NMR signals has been reported in the scientific literature. publish.csiro.au

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | Source |

|---|---|---|---|

| 1 | 142.3 (d) | 7.91 (s) | publish.csiro.au |

| 3 | 145.5 (s) | - | publish.csiro.au |

| 4 | 111.9 (d) | 7.05 (s) | publish.csiro.au |

| 4a | 149.0 (s) | - | publish.csiro.au |

| 5 | 101.6 (s) | - | publish.csiro.au |

| 6 | 184.2 (s) | - | publish.csiro.au |

| 7 | 84.8 (s) | - | publish.csiro.au |

| 8 | 193.9 (s) | - | publish.csiro.au |

| 8a | 114.7 (s) | - | publish.csiro.au |

| 9 | 114.9 (d) | 6.27 (d, 15.3) | publish.csiro.au |

| 10 | 145.5 (d) | 6.94 (d, 15.3) | publish.csiro.au |

| 11 | 131.7 (s) | - | publish.csiro.au |

| 12 | 148.3 (d) | 5.71 (br d, 9.6) | publish.csiro.au |

| 13 | 35.0 (d) | 2.47 (m) | publish.csiro.au |

| 14 | 30.0 (t) | 1.44 (ddq, 13.5, 7.5, 7.2), 1.34 (ddq, 13.5, 7.5, 5.4) | publish.csiro.au |

| 15 | 12.0 (q) | 0.88 (dd, 7.5, 7.5) | publish.csiro.au |

| 16 | 20.2 (q) | 1.02 (d, 6.0) | publish.csiro.au |

| 17 | 12.6 (q) | 1.84 (s) | publish.csiro.au |

| 18 | 23.3 (q) | 1.54 (s) | publish.csiro.au |

| 1' | 55.7 (t) | 4.05 (ddd, 14.4, 4.8, 4.8), 4.02 (ddd, 14.4, 4.8, 4.8) | publish.csiro.au |

| 2' | 60.7 (t) | 3.92 (ddd, 12.9, 4.8, 4.8), 3.91 (ddd, 12.9, 4.8, 4.8) | publish.csiro.au |

| 7-Ac Me | 20.3 (q) | 2.15 (s) | publish.csiro.au |

| 7-Ac C=O | 170.4 (s) | - | publish.csiro.au |

Future Perspectives in Isochromophilone Vi Research

Exploration of Undiscovered Fungal Sources and Habitats

The quest for novel bioactive compounds is leading researchers to explore unique and often extreme environments. Fungi, in particular, are a treasure trove of structurally diverse secondary metabolites. uiowa.edu A significant area of future research for isochromophilone VI and its analogues lies in the exploration of previously un- and under-investigated fungal habitats.

Endophytic fungi, which reside within the tissues of living plants, represent a particularly promising source of novel bioactive compounds. mdpi.combohrium.com The symbiotic relationship between the endophyte and its host plant can lead to the production of unique metabolites not found elsewhere. bohrium.comresearchgate.net Many plants have yet to be studied for their associated endophytic fungi, offering a vast and untapped resource for discovering new isochromophilone derivatives. researchgate.netsci-hub.se For instance, a recent study isolated new isochromophilone analogues from the endophytic fungus Diaporthe perseae associated with the mangrove plant Pongamia pinnata. researchgate.net Mangrove ecosystems, with their unique saline and waterlogged conditions, are considered a significant reservoir for fungi that produce a wide array of bioactive compounds. mdpi.comfrontiersin.orgnih.gov

Beyond endophytic relationships, fungi from other specific ecological niches are also of great interest. Coprophilous fungi, which grow on herbivore dung, and mycoparasitic fungi, which colonize other fungi, exist in highly competitive environments. uiowa.edu This competition often drives the production of secondary metabolites with potent biological activities as a defense mechanism. uiowa.edu Similarly, fungi isolated from extreme environments like deserts, arctic regions, and deep-sea sediments are adapted to harsh conditions and may produce unique and potent bioactive compounds to survive. asianjournalofmycology.orgnih.gov The Brazilian cerrado, a tropical savanna biome with nutrient-poor soil, has already yielded Penicillium sclerotiorum, a known producer of this compound. asianjournalofmycology.orgscielo.br This highlights the potential of exploring such challenging environments for novel fungal strains and their metabolites. The "fruiting liquid" secreted by mushroom-forming fungi just before the development of fruiting bodies is another novel and largely unexplored source of bioactive compounds. acs.org

Advanced Biosynthetic Pathway Engineering for Enhanced Production

The production of isochromophilones and other fungal polyketides through traditional fermentation methods often suffers from low yields. Advances in genetic and metabolic engineering offer a promising avenue to overcome this limitation and enhance the production of desired compounds like this compound. biorxiv.orgnih.gov Understanding and manipulating the biosynthetic gene clusters (BGCs) responsible for isochromophilone production is key to this approach. nih.gov

Azaphilones, the class of compounds to which isochromophilones belong, are synthesized via complex pathways involving polyketide synthases (PKSs) and a variety of tailoring enzymes. nih.govresearchgate.net These enzymes, including oxidoreductases, acyltransferases, and halogenases, modify the initial polyketide backbone to create a diverse array of final products. nih.gov By identifying and characterizing the specific genes and enzymes in the this compound biosynthetic pathway, researchers can employ several strategies to boost production.

One approach is the overexpression of key biosynthetic genes or the entire BGC in the native producing organism or a heterologous host. biorxiv.org This can be combined with the optimization of fermentation conditions, a strategy known as "One Strain Many Compounds" (OSMAC), to further increase yields. nih.gov Another powerful technique is the engineering of the biosynthetic pathway itself. For example, the promiscuity of certain enzymes, such as halogenases, can be exploited to generate novel halogenated analogues of this compound by supplying different halide salts in the culture medium. nih.gov Furthermore, understanding the roles of different PKSs, whether they are non-reducing, highly reducing, or a combination, allows for targeted engineering to produce specific structural scaffolds. nih.gov Combining genomic and metabolomic approaches can help to identify and annotate the relevant BGCs and their resulting products, paving the way for rational engineering of these pathways for enhanced production of this compound and the generation of new derivatives. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Approaches

The complex structure of this compound presents challenges for total chemical synthesis. Chemoenzymatic synthesis and biocatalytic approaches offer a powerful alternative, combining the efficiency and selectivity of enzymes with the versatility of chemical reactions to produce this compound and its analogues. ijcce.ac.ir

Enzymes involved in the biosynthetic pathways of related natural products can be harnessed as biocatalysts. For instance, enzymes from other azaphilone or polyketide pathways could be used to perform specific transformations on isochromophilone precursors or related synthetic intermediates. nih.gov This could involve steps like stereoselective reductions, oxidations, or acylations. The use of isolated enzymes or whole-cell biotransformations can provide access to complex chiral structures that are difficult to achieve through purely chemical methods.

Furthermore, the synthesis of novel isochromophilone analogues can be achieved by feeding precursor molecules to engineered microorganisms or by using enzymes with broad substrate specificity. For example, various kinases, such as pyruvate (B1213749) kinase and acetate (B1210297) kinase, have been shown to phosphorylate a wide range of nucleoside analogues, demonstrating the potential for enzymatic modification of complex molecules. mdpi.com Similarly, the synthesis of isochromophilone analogues has been achieved through chemical modifications, such as Wittig reactions and aldol (B89426) condensations, starting from related natural products like sclerotiorin (B1681566). researchgate.netnih.govjst.go.jp Integrating enzymatic steps into such synthetic routes could improve yields and stereoselectivity.

Comprehensive Mechanistic Elucidation of Biological Activities

While this compound has been shown to possess various biological activities, including antimicrobial and acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory effects, a comprehensive understanding of its mechanisms of action is still largely unknown. scielo.brnih.govevitachem.com Future research should focus on elucidating the specific molecular targets and cellular pathways through which this compound exerts its effects.

For its antimicrobial activity, studies should aim to identify the specific cellular components in bacteria and fungi that interact with this compound. evitachem.com This could involve techniques such as affinity chromatography to isolate binding partners or genetic screens to identify mutations that confer resistance. Understanding the mechanism could reveal novel targets for antibiotic development.

Regarding its ACAT inhibitory activity, further investigation is needed to determine the precise mode of inhibition. nih.gov This includes clarifying whether the inhibition is competitive, non-competitive, or uncompetitive, and identifying the binding site on the enzyme. The inhibitory effects of related isochromophilones on other enzymes involved in lipid metabolism, such as diacylglycerol acyltransferase, also warrant further investigation. smolecule.com

Moreover, some azaphilones have shown anti-inflammatory and cytotoxic activities. researchgate.netmdpi.com It is crucial to investigate whether this compound shares these properties and, if so, to unravel the underlying mechanisms. This could involve studying its effects on key signaling pathways, such as the NF-κB pathway, and its potential to induce apoptosis in cancer cell lines. researchgate.netmdpi.com

Rational Design of Novel Isochromophilone Analogues with Targeted Activities

A deeper understanding of the structure-activity relationships (SAR) of this compound is essential for the rational design of new analogues with enhanced potency and selectivity for specific biological targets. nih.gov By systematically modifying the structure of this compound and evaluating the biological activities of the resulting analogues, researchers can identify the key functional groups and structural features responsible for its effects.

Semi-synthesis, starting from readily available precursors like sclerotiorin or this compound itself, can be a powerful tool for generating a library of analogues. mdpi.com Modifications could include altering the side chain at the C-3 position, changing the substituents on the isochromophilone core, and modifying the nitrogen-containing moiety. researchgate.netnih.gov For example, the synthesis of various isochromophilone analogues from sclerotiorin has been performed using Wittig reactions and aldol condensations to probe their inhibitory activities against gp120-CD4 binding. nih.gov

Computational methods, such as molecular docking, can be used to predict the binding of isochromophilone analogues to their target proteins, guiding the design of more potent inhibitors. ijcce.ac.ir By combining synthetic chemistry, biological evaluation, and in silico modeling, it will be possible to develop novel isochromophilone derivatives with tailored activities, such as improved antimicrobial potency, enhanced ACAT inhibition, or novel anticancer properties. This rational design approach holds significant promise for translating the therapeutic potential of the isochromophilone scaffold into new drug candidates.

Q & A

Q. How is Isochromophilone VI structurally characterized, and what spectroscopic methods are critical for its identification?

this compound is identified using high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, its molecular formula (C29H32ClNO4) and 14 degrees of unsaturation were confirmed via HRESIMS (m/z 494.2080 [M + H]+) . NMR analysis (1H and 13C) distinguishes structural features such as the chlorine-substituted azaphilone core and substituents like acetyl or hydroxyl groups. Specific signals, such as δ 7.26–7.32 ppm in 1H NMR, highlight aromatic protons critical for differentiating it from analogs like isochromophilone X .

Q. What fungal sources are known to produce this compound, and how is it isolated?

this compound is isolated from endophytic fungi, including Penicillium sclerotiorum and Diaporthe spp., via solvent extraction (e.g., ethyl acetate) followed by silica gel chromatography. For instance, fractions from Penicillium spp. were grouped using thin-layer chromatography (TLC) and purified via repeated column chromatography . The compound is often co-isolated with other azaphilones, such as sclerotiorin and pencolide, requiring careful separation protocols .

Q. What in vitro assays are used to evaluate the cytotoxicity of this compound?

The MTT assay is the standard method for cytotoxicity testing. This compound demonstrated moderate activity (IC50 14.90–35.75 µM) against cancer cell lines like MCF-7 (breast) and A549 (lung), though its potency varies significantly compared to analogs like isochromophilone X, which showed IC50 >50 µM in some cases . Assay conditions (e.g., incubation time, cell density) must be optimized to ensure reproducibility.

Advanced Research Questions

Q. How do structural modifications in this compound analogs influence bioactivity?

Substituents like hydroxyl or acetyl groups at specific positions (e.g., C-2' or C-8a) significantly alter activity. For example, replacing a hydroxyl group with a phenyl ring in isochromophilone X reduced cytotoxicity, suggesting steric or electronic effects on target binding . Advanced studies employ molecular docking or 3D-QSAR models to predict how modifications (e.g., halogenation) enhance interactions with enzymes like diacylglycerol acyltransferase (DGAT) or acyl-CoA: cholesterol acyltransferase (ACAT), which are inhibited by isochromophilones VII and VIII .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

While this compound shows cytotoxicity in some studies (e.g., IC50 35.75 µM against A375 melanoma) , other reports highlight anti-inflammatory activity (IC50 17.0 µM for NO suppression in RAW 264.7 macrophages) without cytotoxicity . These discrepancies may arise from differences in assay systems (e.g., cancer vs. immune cells) or concentration thresholds. Researchers should validate findings using orthogonal assays (e.g., apoptosis markers for cytotoxicity) and standardized dosing protocols.

Q. What experimental strategies address the challenge of low yield in this compound isolation?

Low yields from fungal cultures are mitigated by optimizing fermentation conditions (e.g., solid-state vs. liquid media) or using co-culture techniques to induce stress responses. For instance, co-culturing Penicillium spp. with other fungi increased azaphilone production, yielding peniazaphilone A alongside this compound . Genetic approaches, such as CRISPR-based activation of biosynthetic gene clusters, are emerging alternatives .

Q. How does this compound interact with biological macromolecules, and what are the implications for mechanism-of-action studies?

The azaphilone core reacts with primary amines (e.g., lysine residues) under physiological conditions to form vinylogous γ-pyridones (vPDNs), enabling covalent binding to proteins . This reactivity may explain its enzyme inhibition (e.g., DGAT, ACAT) and anti-inflammatory effects (e.g., NO suppression via iNOS modulation) . Advanced techniques like surface plasmon resonance (SPR) or X-ray crystallography are recommended to map binding sites.

Methodological Considerations

Q. How should researchers design experiments to compare this compound with synthetic analogs?

- Structural Analysis : Use HRESIMS and 2D NMR (COSY, HMBC) to confirm purity and regiochemistry.

- Bioactivity Screening : Employ dose-response curves across multiple cell lines (e.g., NCI-60 panel) and enzyme targets (e.g., ACAT).

- Data Interpretation : Apply statistical models (e.g., ANOVA) to assess significance of IC50 variations caused by structural differences .

Q. What are the best practices for reconciling conflicting spectral data in azaphilone characterization?

Cross-validate NMR assignments with literature (e.g., δ 7.10–7.32 ppm for aromatic protons in this compound vs. δ 6.80–7.05 ppm in isochromophilone III) . Use deuterated solvents (e.g., CD3OD) to resolve overlapping signals and DEPT experiments to assign quaternary carbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.